molecular formula C22H18N6O2S B14973196 N-(4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

N-(4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B14973196
M. Wt: 430.5 g/mol
InChI Key: VCQKJJSXVRBIKX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is known for its diverse biological activities

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multiple steps. The synthetic route generally starts with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the formation of the thioacetamide linkage. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Thioacetamide derivatives: These compounds have a similar thioacetamide linkage but differ in their core structures, resulting in different chemical and biological properties

Properties

Molecular Formula

C22H18N6O2S

Molecular Weight

430.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H18N6O2S/c1-30-17-9-7-16(8-10-17)23-20(29)14-31-22-25-24-21-19-13-18(15-5-3-2-4-6-15)26-28(19)12-11-27(21)22/h2-13H,14H2,1H3,(H,23,29)

InChI Key

VCQKJJSXVRBIKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5

Origin of Product

United States

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